1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-12(2)15(11-22-10-9-19-21-22)20-16(23)17(7-8-17)13-3-5-14(18)6-4-13/h3-6,9-10,12,15H,7-8,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGJDJXCXBRBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide is a novel chemical entity that has gained attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide core with a fluorophenyl group and a triazole moiety, which are known for their biological significance. The chemical formula is , with a molecular weight of approximately 302.35 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the triazole and fluorophenyl groups. The following table summarizes the key synthetic routes:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Cyclopropanation reaction with appropriate precursors | Cyclopropanecarboxylic acid derivative |
| 2 | Reaction with fluorinated phenyl compounds | 1-(4-fluorophenyl) derivative |
| 3 | Triazole formation using azide and alkyne coupling | Final product |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole group is known for its role in inhibiting enzymes such as cytochrome P450, which is crucial in various metabolic pathways. Additionally, the fluorophenyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A derivative demonstrated effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
- Case Study 2 : Another related compound showed activity against Escherichia coli, highlighting the potential for developing new antibiotics.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro:
- Cell Line Studies : Tests on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that it induces apoptosis via the mitochondrial pathway.
- Mechanistic Insights : The presence of the triazole moiety is thought to enhance cytotoxicity by disrupting cellular signaling pathways involved in cell survival.
Research Findings
A variety of studies have been conducted to evaluate the pharmacological profile of this compound:
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of triazole compounds can exhibit significant anticancer properties. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the fluorophenyl group is believed to enhance the compound's interaction with biological targets, potentially improving its efficacy against cancer.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. The compound's structure suggests that it may possess broad-spectrum antimicrobial effects against bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.
Neurological Applications
Compounds with triazole moieties have been investigated for their neuroprotective effects. Research has shown that they can modulate neurotransmitter systems and exhibit potential benefits in neurodegenerative diseases. The specific compound may interact with receptors involved in neuroprotection and cognitive function.
Case Studies
Several case studies highlight the applications of similar compounds:
-
Anticancer Research
- A study published in Cancer Letters explored a series of triazole derivatives and their effects on cancer cell lines. The results indicated that modifications to the triazole structure significantly influenced anticancer activity, suggesting a similar potential for 1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide .
- Antimicrobial Efficacy
- Neuroprotective Effects
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The table below summarizes structurally related compounds and their distinguishing features:
Functional Group Analysis
- For example, cyprofuram () leverages this moiety for fungicidal activity .
- Triazole Ring : The target compound and analogs utilize 1,2,3-triazole, which offers hydrogen-bonding sites and resistance to hydrolysis. CuAAC () is a common synthetic route for such triazoles .
- Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) may enhance lipophilicity and membrane permeability .
Pharmacological and Physicochemical Implications
- Bioactivity : While explicit data for the target compound is unavailable, analogs like cyprofuram () demonstrate that cyclopropanecarboxamides are viable agrochemicals. The triazole in the target compound may shift applications toward pharmaceuticals (e.g., kinase inhibitors) .
- Solubility and LogP : The 4-fluorophenyl group likely reduces solubility compared to ’s methoxy-substituted analog. The triazole’s polarity may counterbalance this, improving aqueous solubility .
Q & A
Basic Research Questions
Q. What structural features of this compound are critical for its biological activity, and how can they be experimentally validated?
- Answer : The compound contains a cyclopropane carboxamide core, a fluorophenyl group (electron-withdrawing), and a triazole moiety (hydrogen-bonding capability). These features likely influence enzyme binding and stability. To validate:
-
Perform X-ray crystallography or NMR to map interactions with target enzymes (e.g., carbonic anhydrase or phosphodiesterases) .
-
Use structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the triazole or fluorophenyl groups. Compare inhibition efficacy via enzymatic assays .
Key Structural Features Potential Role Cyclopropane ring Enhances metabolic stability by restricting conformational flexibility 4-Fluorophenyl group Modulates lipophilicity and π-π stacking with enzyme active sites 1,2,3-Triazole Facilitates hydrogen bonding with catalytic residues
Q. What are the primary challenges in synthesizing this compound, and what methodologies address them?
- Answer : Key challenges include:
- Cyclopropane ring formation : Use [2+1] cycloaddition with carbene precursors under controlled conditions to avoid ring strain .
- Triazole incorporation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-substitution .
- Low aqueous solubility : Optimize purification via reverse-phase HPLC with acetonitrile/water gradients .
Q. How can researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?
- Answer : Use in vitro/in vivo correlation (IVIVC) :
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
- Permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
- Answer : Contradictions (e.g., variable IC50 values across studies) may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Mitigate via:
- Standardized protocols : Use uniform buffer systems (e.g., Tris-HCl pH 8.0) and validate enzyme activity controls .
- Isoform-specific assays : Employ recombinant enzymes (e.g., HDAC6 vs. HDAC1) to isolate target effects .
- Molecular dynamics simulations : Model ligand-enzyme binding under varying conditions to identify confounding factors .
Q. What strategies optimize the compound’s solubility without compromising bioactivity?
- Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrin derivatives to enhance solubility in preclinical formulations .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Crystal engineering : Develop co-crystals with succinic acid to improve dissolution rates .
Q. How can theoretical frameworks guide the investigation of this compound’s mechanism of action?
- Answer : Link research to:
- Enzyme kinetics : Apply Michaelis-Menten models to distinguish competitive vs. non-competitive inhibition .
- Cheminformatics : Use QSAR models trained on PubChem datasets to predict off-target interactions .
- Systems biology : Integrate omics data to map downstream pathways affected by triazole-mediated enzyme inhibition .
Methodological Innovations
Q. What advanced computational tools are recommended for studying this compound’s reactivity?
- Answer :
- COMSOL Multiphysics : Simulate reaction kinetics for cyclopropane ring formation under varying temperatures .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites in the triazole moiety .
- Machine learning : Train neural networks on reaction yield data to optimize synthetic routes (e.g., solvent/base combinations) .
Q. How can AI enhance experimental design for derivative synthesis?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
